Lamivudine, (+/-)-trans-
Overview
Description
Lamivudine, also known as 3TC, is a synthetic nucleoside analogue . It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) . It is a reverse transcriptase inhibitor and works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase .
Synthesis Analysis
Lamivudine is synthesized from L-menthyl glyoxalate hydrate . The synthesis involves two steps: esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . The synthesis was carried out in two ways: a) from the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration; and b) starting from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .
Molecular Structure Analysis
Lamivudine is a cytosine analog . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .
Chemical Reactions Analysis
Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Physical and Chemical Properties Analysis
Lamivudine is a small molecule with a molecular weight of 229.256 and a chemical formula of C8H11N3O3S . It is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .
Scientific Research Applications
HIV-1 and HBV Treatment : Lamivudine is used in combination with other agents to treat HIV-1 infection and as monotherapy for HBV infection. It undergoes phosphorylation to form lamivudine 5′-triphosphate, inhibiting viral reverse transcriptase and terminating proviral DNA chain extension (Johnson et al., 1999).
Preventing Vertical Transmission of HBV : Lamivudine effectively and safely stops vertical transmission of HBV from pregnant women to their infants (Yu et al., 2012).
Chronic Hepatitis B Management : Long-term therapy with lamivudine results in improvements in virologic, biochemical, and histologic features of chronic hepatitis B, particularly in HBeAg-negative patients (Lau et al., 2000).
HBV Resistance Issues : Prolonged lamivudine therapy can lead to viral resistance, characterized by the emergence of YMDD motif mutation in the HBV polymerase gene. This resistance can lead to acute exacerbation of hepatitis (Liaw et al., 1999).
Dose-Ranging Studies : Studies have evaluated different dosages of lamivudine to determine the most effective dose for suppressing HBV replication (Nevens et al., 1997).
Lamivudine in Liver Transplantation : Emergence of lamivudine-resistant HBV mutants in liver transplant recipients can be severe, indicating the need for careful management in these cases (Bock et al., 2002).
Durability of Effectiveness : The effectiveness of lamivudine in treating chronic hepatitis B is questionable due to issues with durability and the emergence of resistant strains (Liu et al., 2011).
HBV Genotype Influence : The response to lamivudine therapy can vary based on HBV genotype, with some studies finding no significant associations between genotype B/C and response to lamivudine (Chen et al., 2013).
Mechanism of Action
- The compound is phosphorylated to active metabolites that compete for incorporation into viral DNA .
- It competes with natural substrate deoxyguanosine triphosphate, preventing further viral DNA synthesis .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Lamivudine is generally well-tolerated, with common side effects including headache, nausea, and fatigue . Serious side effects include liver disease, lactic acidosis, and worsening hepatitis B among those already infected . It is safe for people over three months of age and can be used during pregnancy .
Future Directions
Lamivudine is currently indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . It continues to be a crucial part of HIV and HBV treatment regimens, and ongoing research is focused on optimizing its use in various clinical scenarios .
Biochemical Analysis
Biochemical Properties
“Lamivudine, (+/-)-trans-” interacts with the viral reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus . It also interacts with other biomolecules such as the Hepatitis B virus (HBV) and the human immunodeficiency virus (HIV), blocking their replication and reducing their presence in the body .
Cellular Effects
“Lamivudine, (+/-)-trans-” has a significant impact on cellular processes. It influences cell function by inhibiting the replication of viruses within the cell, thereby reducing the viral load and the associated pathological effects . It also impacts cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
The molecular mechanism of action of “Lamivudine, (+/-)-trans-” involves its incorporation into the viral DNA by the reverse transcriptase enzyme. This results in premature termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, “Lamivudine, (+/-)-trans-” has shown to have long-term effects on cellular function, particularly in reducing the viral load over time . It has also demonstrated stability and minimal degradation, making it effective for prolonged use .
Dosage Effects in Animal Models
The effects of “Lamivudine, (+/-)-trans-” vary with different dosages in animal models. Lower doses are effective in reducing viral load, while higher doses can lead to adverse effects .
Metabolic Pathways
“Lamivudine, (+/-)-trans-” is involved in the metabolic pathways related to nucleoside metabolism. It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
“Lamivudine, (+/-)-trans-” is transported within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
“Lamivudine, (+/-)-trans-” is localized within the cytoplasm of the cell, where it exerts its antiviral activity. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131086-22-1, 136846-20-3 | |
Record name | Lamivudine, (+/-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIVUDINE, (±)-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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